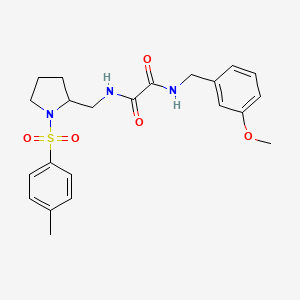

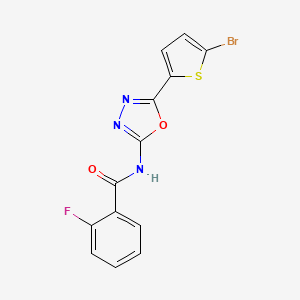

N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as MT-2, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MT-2 is a melanocortin receptor agonist that has been studied for its ability to induce tanning and protect against skin damage caused by UV radiation. In addition, MT-2 has also been investigated for its potential use in treating sexual dysfunction and obesity.

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photosensitizers

One study explores the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Organotin(IV)-Schiff Base Complexes

Another study reports the synthesis, characterization, antimicrobial activity, and DNA interaction studies of four organotin(IV) complexes with Schiff base ligands. These complexes demonstrate significant antimicrobial activity and avid DNA-binding properties, suggesting potential applications in medicinal chemistry and as tools for studying DNA interactions (Prasad, Kumar, Prasad, & Revanasiddappa, 2010).

Activation Mechanism of Methanol Transferase

Research on the activation mechanism of methanol:5-hydroxybenzimidazolylcobamide methyltransferase from Methanosarcina barkeri provides insights into the transmethylation reaction from methanol in microbial metabolism. This study elucidates the enzyme's requirement for a highly reduced Co(I) state of its corrinoid prosthetic groups, offering a deeper understanding of methanogenesis and potential biotechnological applications (Daas, Hagen, Keltjens, Drift, & Vogels, 1996).

Reactivity of Oxalamide-Based Carbenes

The reactivity of oxalamide-based carbenes is investigated, demonstrating their applications in cyclopropanation reactions, selenide formation, and as ligands in organometallic chemistry. This study contributes to the understanding of carbene chemistry and its potential in catalysis and synthetic organic chemistry (Braun, Frank, & Ganter, 2012).

Synthesis and DNA Interactions of Acridine-based Compounds

Methods for the synthesis of acridine-based DNA bis-intercalating agents are investigated, highlighting the potential of these compounds in developing novel therapeutic agents targeting DNA. This research provides a foundation for the design of new drugs with improved specificity and potency for cancer therapy (Moloney, Kelly, & Mack, 2001).

Propiedades

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-16-8-10-20(11-9-16)31(28,29)25-12-4-6-18(25)15-24-22(27)21(26)23-14-17-5-3-7-19(13-17)30-2/h3,5,7-11,13,18H,4,6,12,14-15H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHSXMSKEOIIAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2391330.png)

![2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B2391339.png)

![N-(2-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2391342.png)

![4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2391345.png)

![N-(2-morpholin-4-ylphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxami de](/img/structure/B2391347.png)

![6-((2-(cyclohexylamino)-2-oxoethyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2391352.png)